molecular formula C11H19N3O4S2 B6518996 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine CAS No. 1015896-67-9

1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No.: B6518996
CAS No.: 1015896-67-9
M. Wt: 321.4 g/mol
InChI Key: NMHIJZCXYNUDMA-UHFFFAOYSA-N
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Description

1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a chemical compound characterized by its complex molecular structure, which includes a piperidine ring and a methanesulfonyl group attached to a pyrazolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common approach is the reaction of 3,5-dimethylpyrazole with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its interaction with enzymes and receptors.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is unique due to its specific structural features. Similar compounds include other pyrazolyl derivatives and piperidine-based molecules. These compounds may share some similarities in their chemical properties and applications, but the presence of the methanesulfonyl group in this compound sets it apart.

Properties

IUPAC Name

1-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4S2/c1-9-11(10(2)14(12-9)19(3,15)16)20(17,18)13-7-5-4-6-8-13/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHIJZCXYNUDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C)C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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